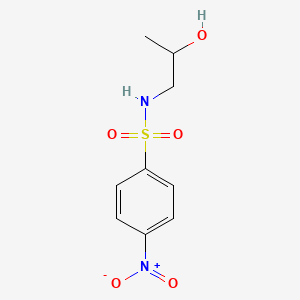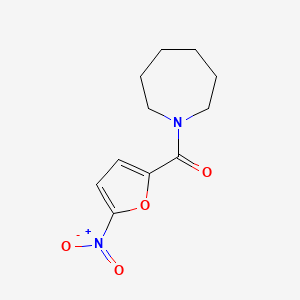
N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide, also known as HPNS, is a sulfonamide compound that has been widely used in scientific research. It was first synthesized in the 1950s and has since been extensively studied for its biochemical and physiological effects.
作用机制
The exact mechanism of action of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide is not fully understood. However, it is believed that N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide acts by inhibiting the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in the body. This inhibition leads to an increase in the concentration of carbon dioxide in the body, which has been shown to cause hyperexcitability in the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide are varied and complex. N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide has been shown to cause changes in blood pressure, heart rate, and respiratory rate. It can also induce seizures and hyperexcitability in the central nervous system. Additionally, N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide has been shown to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine.
实验室实验的优点和局限性
One advantage of using N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide in lab experiments is its ability to induce hyperexcitability in the nervous system, which can be useful for studying the effects of hyperexcitability on neuronal function. Additionally, N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide is relatively easy to synthesize and purify, making it a convenient tool for researchers. However, there are also limitations to using N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide in lab experiments. For example, the exact mechanism of action of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide. One area of interest is the development of new drugs that target carbonic anhydrase, the enzyme that N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide inhibits. Additionally, further research is needed to fully understand the mechanism of action of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide and its effects on the nervous system and other physiological systems. Finally, there is a need for more research on the potential therapeutic uses of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide, particularly in the treatment of neurological and cardiovascular disorders.
In conclusion, N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has been widely used in scientific research for its ability to induce hyperexcitability in the nervous system and cause changes in various physiological systems. While the exact mechanism of action of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide is not fully understood, it is believed to act by inhibiting the activity of carbonic anhydrase. N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide has many potential applications in future research, including the development of new drugs and the study of neurological and cardiovascular disorders.
合成方法
The synthesis of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-hydroxypropylamine. This reaction results in the formation of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide as a white crystalline powder. The purity of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide can be determined by using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
科学研究应用
N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide has been widely used in scientific research for various purposes. One of the main applications of N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide is in the study of the nervous system. N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide has been shown to induce hyperexcitability and seizures in the central nervous system, making it a useful tool for studying the effects of hyperexcitability on neuronal function. N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide has also been used in studies of the cardiovascular system, as it can cause changes in blood pressure and heart rate.
属性
IUPAC Name |
N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c1-7(12)6-10-17(15,16)9-4-2-8(3-5-9)11(13)14/h2-5,7,10,12H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHUHCNGEHTIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)-4-nitrobenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(5-bromo-2-thienyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5154451.png)


![N-methyl-N-[2-(2-methyl-1H-indol-1-yl)ethyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5154476.png)

![6-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5154489.png)
![3,5-di-tert-butyl-4-fluoro-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5154497.png)

![propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)
![4-[3-(2,6-diisopropylphenoxy)propyl]morpholine](/img/structure/B5154516.png)
![3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5154519.png)
![4-butoxy-N-{[(4-butoxybenzyl)amino]carbonyl}benzenesulfonamide](/img/structure/B5154528.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5154536.png)
